molecular formula C45H63N9O9 B14208230 L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan CAS No. 821800-90-2

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan

Katalognummer: B14208230
CAS-Nummer: 821800-90-2
Molekulargewicht: 874.0 g/mol
InChI-Schlüssel: GEBSSMZSAJSJJJ-FCNDXCBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is a peptide compound composed of eight amino acids: serine, proline, leucine, phenylalanine, lysine, proline, and tryptophan. This compound is part of a larger class of peptides that play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

    Oxidation: Kynurenine from tryptophan oxidation.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan has several scientific research applications:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, inducing conformational changes that activate or inhibit biological pathways. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades, leading to various cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-alanyl-L-glutamine dipeptide: Another peptide with different amino acid composition but similar peptide bond structure.

    Semaglutide: A GLP-1 receptor agonist with a longer peptide chain and different biological activity.

    Ganirelix: A peptide used as a gonadotropin-releasing hormone antagonist.

Uniqueness

L-Seryl-L-prolyl-L-leucyl-L-phenylalanyl-L-lysyl-L-prolyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various molecular targets, making it versatile in research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

821800-90-2

Molekularformel

C45H63N9O9

Molekulargewicht

874.0 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C45H63N9O9/c1-27(2)22-34(51-41(58)37-17-10-20-53(37)43(60)31(47)26-55)39(56)50-35(23-28-12-4-3-5-13-28)40(57)49-33(16-8-9-19-46)44(61)54-21-11-18-38(54)42(59)52-36(45(62)63)24-29-25-48-32-15-7-6-14-30(29)32/h3-7,12-15,25,27,31,33-38,48,55H,8-11,16-24,26,46-47H2,1-2H3,(H,49,57)(H,50,56)(H,51,58)(H,52,59)(H,62,63)/t31-,33-,34-,35-,36-,37-,38-/m0/s1

InChI-Schlüssel

GEBSSMZSAJSJJJ-FCNDXCBGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C5CCCN5C(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.